(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine
Description
Properties
IUPAC Name |
1-cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10(11-4-5-11)15-9-12-6-7-13(16-2)8-14(12)17-3/h6-8,10-11,15H,4-5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJESOMPJGXVZRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=C(C=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine typically involves the following steps:
Cyclopropyl Ethylamine Synthesis: The cyclopropyl group is first synthesized through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagent.
Dimethoxyphenylmethyl Group Addition: The dimethoxyphenylmethyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the dimethoxyphenylmethyl moiety.
Final Coupling: The cyclopropyl ethylamine and dimethoxyphenylmethyl groups are coupled using a suitable catalyst, such as palladium or nickel, under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, often involving continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or alkyl groups can be introduced using suitable catalysts and solvents.
Major Products Formed:
Oxidation Products: Alcohols, ketones, carboxylic acids.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine has shown potential in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Molecular Structure and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Availability Status |
|---|---|---|---|---|
| (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine (Target) | C₁₄H₂₁NO₂ | 235.33 | Cyclopropylethyl, 2,4-dimethoxyphenyl | Discontinued |
| (2,4-Dimethoxyphenyl)(2,6-dimethylphenyl)methylamine | C₁₈H₂₃NO₂ | 285.39 | 2,4-Dimethoxyphenyl, 2,6-dimethylphenyl | Available |
| [1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine | C₁₃H₁₉NO | 205.30 | Cyclopropyl, 2,4-dimethylphenoxy | Available |
| N-(6-Bromo-pyridin-3-ylmethyl)-2-chloro-N-cyclopropyl-acetamide | C₁₁H₁₃BrClN₂O | 313.60 | Bromopyridine, chloroacetamide, cyclopropyl | Discontinued |
Key Observations :
- Steric Factors: The cyclopropane ring introduces steric strain, which may reduce rotational freedom compared to non-cyclic analogs like the dimethylphenoxy derivative .
- Bioactivity Implications : The bromopyridine and chloroacetamide groups in N-(6-Bromo-pyridin-3-ylmethyl)-2-chloro-N-cyclopropyl-acetamide suggest distinct pharmacological targeting compared to the target compound.
Physicochemical Properties
- Solubility : The dimethoxy groups in the target compound likely improve water solubility relative to purely hydrophobic analogs (e.g., dimethylphenyl derivatives ).
- Stability: Cyclopropane’s ring strain may increase susceptibility to ring-opening reactions under acidic or thermal conditions compared to non-cyclic amines .
Biological Activity
(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 189.28 g/mol. Its structure features a cyclopropyl group attached to an ethyl chain, which is further connected to a dimethoxyphenylmethylamine moiety. This unique structure may contribute to its biological activity.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study highlighted that derivatives of amines can show significant activity against various bacterial strains, suggesting that this compound may possess similar effects.
Antitumor Activity
Preliminary investigations into the antitumor potential of related compounds have shown promising results. For instance, derivatives containing the dimethoxyphenyl group have been evaluated for their cytotoxic effects on cancer cell lines. These studies often utilize assays such as MTT to assess cell viability and proliferation in response to treatment .
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that its activity may involve interaction with specific cellular targets such as enzymes or receptors involved in signaling pathways related to cell growth and apoptosis. The structural features of the compound may allow it to modulate these pathways effectively.
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
In a specific study focusing on the antitumor efficacy of related compounds, researchers synthesized several derivatives and tested them against multiple cancer cell lines including MGC-803 and HepG-2. The results indicated that certain derivatives exhibited superior antiproliferative activity compared to standard treatments like cisplatin. This highlights the potential for this compound as a candidate for further development in cancer therapy .
Q & A
Q. Q1. What are the critical considerations for synthesizing (1-cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine, and how do methoxy substituents influence reaction efficiency?
A1: Synthesis of this compound typically involves coupling the 1-cyclopropylethyl moiety with the (2,4-dimethoxyphenyl)methylamine group. Key considerations include:
- Protection of the amine group : Use of tert-butoxycarbonyl (Boc) or benzyl groups to prevent unwanted side reactions during alkylation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the amine, while dichloromethane may stabilize intermediates .
- Impact of methoxy groups : The electron-donating methoxy groups on the phenyl ring increase the electron density of the aromatic system, potentially accelerating nucleophilic substitution or reductive amination reactions. However, steric hindrance from the 2,4-dimethoxy arrangement may reduce coupling efficiency .
Q. Example Protocol :
React 2,4-dimethoxybenzylamine (1.2 eq) with 1-cyclopropylethyl bromide (1.0 eq) in DMF at 60°C for 12 h under nitrogen.
Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Q2. How can researchers validate the structural integrity of this compound, and what analytical techniques are most reliable?
A2: Validation requires a combination of spectroscopic and chromatographic methods:
- NMR :
- LCMS : Look for [M+H]+ ion matching the molecular weight (C₁₄H₂₁NO₂: 235.3 g/mol). Fragmentation patterns should align with the cyclopropylethyl and dimethoxyphenyl groups .
- Elemental Analysis : Confirm C, H, N, O percentages within ±0.3% of theoretical values.
Advanced Research Questions
Q. Q3. How do steric and electronic effects of the cyclopropylethyl group influence the compound’s reactivity in catalytic asymmetric synthesis?
A3: The cyclopropylethyl group introduces unique steric and electronic challenges:
- Steric effects : The rigid cyclopropane ring restricts conformational flexibility, potentially hindering access to catalytic sites in asymmetric hydrogenation or cross-coupling reactions.
- Electronic effects : The cyclopropane’s strain increases electron density in adjacent bonds, enhancing susceptibility to electrophilic attack.
Mitigation Strategy : - Use bulky ligands (e.g., BINAP) in palladium-catalyzed reactions to direct regioselectivity .
- Optimize reaction temperature (<50°C) to prevent ring-opening of the cyclopropane .
Q. Q4. What strategies resolve contradictions in solubility data for this compound across different solvent systems?
A4: Discrepancies in solubility often arise from solvent polarity and hydrogen-bonding capacity.
- Polar solvents : High solubility in DMSO (≥50 mg/mL) due to hydrogen bonding with the amine and methoxy groups.
- Nonpolar solvents : Low solubility in hexane (<1 mg/mL) due to the aromatic system’s hydrophobicity .
Methodological Recommendations :
Perform solubility studies using the shake-flask method at 25°C.
Use UV-Vis spectroscopy to quantify saturation points (λmax ~270 nm for the dimethoxyphenyl group) .
Q. Example Solubility Data :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 52.3 |
| Methanol | 28.7 |
| Ethanol | 15.4 |
| Water | 0.3 |
Q. Q5. How can computational modeling predict the compound’s interactions with biological targets, such as neurotransmitter receptors?
A5:
- Docking Studies : Use software like AutoDock Vina to model interactions with serotonin or dopamine receptors. The methoxy groups may form hydrogen bonds with receptor residues (e.g., Tyr95 in 5-HT₂A) .
- MD Simulations : Assess stability of the ligand-receptor complex over 100 ns trajectories. The cyclopropylethyl group’s rigidity may reduce conformational entropy, enhancing binding affinity .
Q. Key Parameters :
- Binding Energy : ≤ -8.0 kcal/mol indicates strong interactions.
- Pharmacophore Model : Align the amine group with receptor active sites.
Methodological and Safety Considerations
Q. Q6. What are the best practices for handling and storing this compound to ensure stability?
A6:
- Storage : Keep at 2–8°C in airtight, light-resistant containers under nitrogen to prevent oxidation .
- Handling : Use gloves and PPE to avoid skin contact. The compound’s amine group may cause irritation .
- Decomposition Signs : Discoloration (yellow to brown) indicates degradation. Confirm purity via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) before use .
Q. Q7. How can researchers address low yields in large-scale syntheses of this compound?
A7:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
